C15H15BrN4O4
Description
Properties
Molecular Formula |
C15H15BrN4O4 |
|---|---|
Molecular Weight |
395.21 g/mol |
IUPAC Name |
methyl 2-[[1-(6-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carbonyl]amino]acetate |
InChI |
InChI=1S/C15H15BrN4O4/c1-24-13(22)6-17-15(23)8-4-12(21)20(7-8)14-10-3-2-9(16)5-11(10)18-19-14/h2-3,5,8H,4,6-7H2,1H3,(H,17,23)(H,18,19) |
InChI Key |
KHJHIEFMTTZBCB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1CC(=O)N(C1)C2=NNC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Three-Component Synthesis via Modified Biginelli Reaction
A pivotal method for synthesizing C₁₅H₁₅BrN₄O₄ involves a three-component reaction (3-CR) of 3-amino-1,2,4-triazole, CH-acids (e.g., acetoacetic ester derivatives), and carbonyl compounds (e.g., substituted benzaldehydes). This approach leverages the binucleophilic nature of 3-amino-1,2,4-triazole, enabling concurrent activation of multiple reaction sites.
Reaction Conditions :
-
Solvent : Water (green chemistry advantage)
-
Temperature : Room temperature (20–25°C)
-
Catalyst : None required
The mechanism proceeds via nucleophilic attack by the triazole’s amino group on the carbonyl carbon of the aldehyde, followed by cyclization with the CH-acid to form a tetrahydropyrimidine core. Stereoselectivity is governed by steric and electronic effects of substituents, with the bromobenzodioxolyl group introduced via a brominated salicylaldehyde derivative.
Stepwise Synthesis via Intermediate Functionalization
Bromination of Benzodioxole Precursors
A modular route begins with bromination of 1,3-benzodioxole derivatives. For example, 6-bromo-1,3-benzodioxol-5-carbaldehyde is synthesized via electrophilic aromatic substitution using bromine in acetic acid. This intermediate is subsequently coupled to a purine-dione scaffold through a Mannich reaction or nucleophilic alkylation.
Key Steps :
-
Bromination :
-
Alkylation :
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling for Aryl Functionalization
Aryl boronic esters can introduce the bromobenzodioxolyl moiety to the purine core. For instance, a Suzuki coupling between 8-methoxy-1,3-dimethylpurine-2,6-dione-7-boronic ester and 5-bromo-1,3-benzodioxole achieves C–C bond formation.
Optimized Conditions :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : Na₂CO₃
-
Solvent : Dioxane/H₂O (4:1)
-
Temperature : 80°C, 12 h
Analytical Characterization and Validation
Spectroscopic and Chromatographic Profiling
Synthetic batches of C₁₅H₁₅BrN₄O₄ are validated using:
-
¹H/¹³C NMR : Confirms substitution patterns and purity.
-
Elemental Analysis :
Mechanistic Insights and Side Reactions
Competing Pathways in MCR Syntheses
The three-component reaction faces competing isomerization pathways depending on reactant stoichiometry and solvent polarity. For example, using THF instead of water promotes formation of a dihydropyrimidine byproduct due to altered cyclization kinetics.
Mitigation Strategies :
-
Strict control of pH (neutral conditions).
-
Use of aprotic solvents to suppress proton exchange side reactions.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
C15H15BrN4O4: undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The hydrazone moiety can participate in condensation reactions with aldehydes or ketones to form new hydrazone derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Condensation: Aldehydes, ketones, acid catalyst (e.g., acetic acid).
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Condensation: Formation of new hydrazone derivatives.
Scientific Research Applications
C15H15BrN4O4: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of C15H15BrN4O4 involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
- Molecular Weight : 353.18 g/mol (vs. 395.22 g/mol for C₁₅H₁₅BrN₄O₄).
- Key Differences : Reduced nitrogen content (N₂ vs. N₄) and one fewer methylene (CH₂) group.
- Physicochemical Properties :
- Applications : Likely used in less complex synthesis pathways, such as intermediates for antibiotics or antivirals, where high solubility is prioritized over bioavailability .
C₁₈H₁₇F₃N₄O₄
Structural and Functional Differences
- Molecular Weight : 410.35 g/mol (vs. 395.22 g/mol for C₁₅H₁₅BrN₄O₄).
- Key Differences : Bromine replaced with trifluoromethyl (CF₃), increasing electronegativity and metabolic stability.
- Physicochemical Properties :
- Applications : Preferred in neuropharmaceuticals where fluorine’s electron-withdrawing effects improve receptor binding and half-life .
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | C₁₅H₁₅BrN₄O₄ | C₁₄H₁₃BrN₂O₄ | C₁₈H₁₇F₃N₄O₄ |
|---|---|---|---|
| Molecular Weight (g/mol) | 395.22 | 353.18 | 410.35 |
| LogP (XLOGP3) | 2.15 | 1.64 | 2.78 |
| Solubility (mg/mL) | ~0.24 | ~0.35 | ~0.18 |
| BBB Permeability | Moderate | Low | High |
| Synthetic Accessibility | Moderate (2.07) | High (1.85) | Low (2.45) |
Sources: Extrapolated from , and synthesis complexity metrics
Research Findings and Implications
- Molecular Weight Impact : Higher molecular weight in C₁₈H₁₇F₃N₄O₄ correlates with reduced solubility but improved target engagement in lipid-rich environments (e.g., brain tissue) .
- Halogen Effects : Bromine in C₁₅H₁₅BrN₄O₄ offers a balance between reactivity and stability, whereas fluorine in C₁₈H₁₇F₃N₄O₄ enhances electronegativity and resistance to oxidative metabolism .
- Synthetic Complexity : C₁₅H₁₅BrN₄O₄’s moderate synthetic accessibility (score 2.07) suggests feasible scalability compared to C₁₈H₁₇F₃N₄O₄ (score 2.45), which requires specialized fluorination techniques .
Biological Activity
Chemical Structure and Properties
C15H15BrN4O4 consists of a complex structure that includes:
- Bromine (Br) : A halogen that can influence the compound's reactivity and biological interactions.
- Nitrogen (N) : Present in multiple functional groups, which may contribute to the compound's pharmacological properties.
- Oxygen (O) : Likely involved in hydrogen bonding and solubility characteristics.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways. For example, it could target kinases or phosphatases involved in cell signaling.
- Receptor Interaction : Potential interactions with neurotransmitter receptors or other membrane proteins could mediate its effects on cellular communication.
- Antimicrobial Properties : Some studies suggest that brominated compounds exhibit antimicrobial activity, possibly through disruption of microbial cell membranes or interference with metabolic processes.
Pharmacological Effects
Research indicates that this compound may exhibit various pharmacological effects, including:
- Anticancer Activity : Preliminary studies show potential in inhibiting tumor growth, possibly through induction of apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production or inhibiting inflammatory cell migration.
- Neuroprotective Effects : There is evidence suggesting protective effects against neurodegenerative conditions through antioxidant mechanisms.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Properties
A study investigating the anticancer properties of this compound demonstrated its ability to inhibit the proliferation of breast cancer cells. The compound was found to induce apoptosis via the intrinsic pathway, leading to increased expression of pro-apoptotic factors such as Bax and decreased expression of anti-apoptotic factors like Bcl-2.
Case Study 2: Antimicrobial Activity
In another study, this compound exhibited significant antimicrobial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL. This suggests potential for development as an antibacterial agent, particularly in treating resistant strains.
Case Study 3: Neuroprotective Effects
Research focused on neuroprotective effects revealed that this compound could reduce oxidative stress in neuronal cell cultures exposed to neurotoxic agents. The compound enhanced cellular survival rates and decreased markers of oxidative damage.
Research Findings
Recent findings highlight the importance of further research into the pharmacodynamics and pharmacokinetics of this compound. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating its therapeutic potential.
Moreover, ongoing studies aim to elucidate the structure-activity relationship (SAR) of this compound to optimize its efficacy and minimize potential toxicity.
Q & A
Basic Research Questions
Q. How to design a synthesis protocol for C₁₅H₁₅BrN₄O₄ that ensures reproducibility?
- Methodological Answer :
- Step 1 : Review existing synthetic routes for brominated heterocyclic compounds (e.g., Suzuki-Miyaura coupling for bromoaryl intermediates) and adapt protocols to your target structure .
- Step 2 : Optimize reaction conditions (solvent, temperature, catalyst) using Design of Experiments (DoE) to minimize side products .
- Step 3 : Document purification steps (e.g., column chromatography, recrystallization) and characterize intermediates via NMR and HPLC to confirm purity (>95%) .
- Key Reference : Beilstein Journal of Organic Chemistry guidelines for experimental reproducibility .
Q. What spectroscopic techniques are most effective for characterizing C₁₅H₁₅BrN₄O₄?
- Methodological Answer :
- Primary Tools :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals in the aromatic region.
- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹).
- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error .
- Secondary Tools :
- X-ray crystallography (if crystals form) to resolve stereochemistry .
- Data Reporting : Include raw spectral data in supplementary materials with annotated interpretations .
Q. How to perform a literature review to identify gaps in C₁₅H₁₅BrN₄O₄ research?
- Methodological Answer :
- Step 1 : Use SciFinder or Web of Science with keywords like "brominated pyrazole derivatives" or "C15H15BrN4O4 bioactivity" to filter primary studies (2015–2025) .
- Step 2 : Map existing studies into categories (synthesis, bioactivity, computational modeling) and identify understudied areas (e.g., metabolic stability, in vivo toxicity) .
- Step 3 : Use citation tracking to locate foundational papers and recent reviews for hypothesis generation .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data for C₁₅H₁₅BrN₄O₄?
- Methodological Answer :
- Step 1 : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. Variations in solvent (DMSO concentration) or incubation time may explain discrepancies .
- Step 2 : Replicate conflicting experiments with standardized controls (e.g., same batch of compound, identical cell culture media) .
- Step 3 : Apply statistical tests (ANOVA, t-test) to determine if differences are significant (p < 0.05) or due to experimental noise .
- Framework : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .
Q. What computational strategies can predict the reactivity of C₁₅H₁₅BrN₄O₄ in catalytic reactions?
- Methodological Answer :
- Step 1 : Perform DFT calculations (e.g., Gaussian 16) to model transition states and identify electron-deficient regions prone to nucleophilic attack .
- Step 2 : Validate predictions with kinetic experiments (e.g., monitoring reaction progress via LC-MS) .
- Step 3 : Compare computed activation energies with experimental Arrhenius plots to refine models .
Q. How to design a structure-activity relationship (SAR) study for C₁₅H₁₅BrN₄O₄ derivatives?
- Methodological Answer :
- Step 1 : Synthesize analogs with systematic substitutions (e.g., Br → Cl, methyl groups at R₁/R₂ positions) .
- Step 2 : Test analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity) and use clustering algorithms to group activity trends .
- Step 3 : Build QSAR models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .
Data Analysis and Reporting Guidelines
Q. How to address outliers in kinetic data for C₁₅H₁₅BrN₄O₄ hydrolysis?
- Methodological Answer :
- Step 1 : Apply Grubbs’ test to statistically identify outliers (α = 0.05) .
- Step 2 : Investigate instrumental errors (e.g., pH drift in buffer, temperature fluctuations) and repeat trials .
- Step 3 : Report outliers transparently in supplementary materials with justification for exclusion .
Q. What ethical considerations apply when publishing negative results for C₁₅H₁₅BrN₄O₄ studies?
- Methodological Answer :
- Step 1 : Disclose all experimental conditions to enable replication, even if results contradict hypotheses .
- Step 2 : Use platforms like Zenodo to archive negative data, preventing publication bias .
- Step 3 : Frame negative findings as opportunities to refine synthetic routes or assay designs .
Tables for Quick Reference
Table 1 : Key Spectral Data for C₁₅H₁₅BrN₄O₄
| Technique | Critical Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 7.85 (d, J=8.4 Hz, 2H, Ar-H), δ 3.45 (s, 3H, CH₃) | |
| HRMS (ESI+) | m/z 413.0245 [M+H]⁺ (calc. 413.0248) |
Table 2 : Common Pitfalls in C₁₅H₁₅BrN₄O₄ Research
| Pitfall | Mitigation Strategy |
|---|---|
| Low reaction yield | Optimize catalyst loading (e.g., 5 mol% Pd) |
| Spectral impurity peaks | Use preparative HPLC for final purification |
| Bioactivity variability | Standardize cell culture protocols |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
